5,6-dihydrotriazolo[4,5-f]benzotriazole

Catalog No.
S3439866
CAS No.
7221-63-8
M.F
C6H4N6
M. Wt
160.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dihydrotriazolo[4,5-f]benzotriazole

CAS Number

7221-63-8

Product Name

5,6-dihydrotriazolo[4,5-f]benzotriazole

IUPAC Name

5,6-dihydrotriazolo[4,5-f]benzotriazole

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

InChI

InChI=1S/C6H4N6/c1-3-5(9-11-7-3)2-6-4(1)8-12-10-6/h1-2,7,11H

InChI Key

CQHFYDYTMUPITM-UHFFFAOYSA-N

SMILES

C1=C2C(=NNN2)C=C3C1=NN=N3

Canonical SMILES

C1=C2C(=NNN2)C=C3C1=NN=N3
  • Organic Chemistry and Material Science: The compound possesses a heterocyclic structure containing both aromatic and triazole rings. This combination could be of interest for researchers studying novel organic materials with specific properties like thermal stability or conductivity [].
  • Medicinal Chemistry: Triazole rings are a common functional group found in various pharmaceuticals. Investigating the biological activity of 1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1,2,3]triazole) could be a starting point for the development of new drugs [].

5,6-Dihydrotriazolo[4,5-f]benzotriazole is an organic compound characterized by its bicyclic structure, which consists of a central benzene ring fused with two triazole rings. This compound falls under the category of bis-triazoles, which are known for their unique chemical properties and potential applications in various fields. The molecular formula for 5,6-dihydrotriazolo[4,5-f]benzotriazole is C6H5N3C_6H_5N_3, and it is recognized for its stability and versatility in

Such as:

  • Nucleophilic substitutions: The nitrogen atoms can act as nucleophiles, allowing for substitutions with electrophiles.
  • Cyclization reactions: Under certain conditions, 5,6-dihydrotriazolo[4,5-f]benzotriazole can undergo cyclization to form more complex structures.
  • Coordination chemistry: The compound can coordinate with metal ions, forming stable complexes that have applications in catalysis and materials science.

Research into the biological activity of 5,6-dihydrotriazolo[4,5-f]benzotriazole has shown promising results. Some studies indicate that it exhibits antimicrobial properties against various bacterial strains. Additionally, compounds related to benzotriazole structures have been studied for their potential as drug precursors due to their ability to interact with biological targets. The biological mechanisms are still under investigation but suggest a role in inhibiting specific enzymes or pathways.

The synthesis of 5,6-dihydrotriazolo[4,5-f]benzotriazole typically involves cyclization reactions starting from suitable precursors. One reported method includes:

  • Starting Material: 1,2-Diamino-4,5-dihydrazobenzene.
  • Reagents: Formic acid is commonly used to facilitate the cyclization process.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions to promote the formation of the triazole rings.

This method allows for the efficient formation of 5,6-dihydrotriazolo[4,5-f]benzotriazole with moderate yields.

The applications of 5,6-dihydrotriazolo[4,5-f]benzotriazole are diverse and include:

  • Photofunctional materials: Its unique structure makes it suitable for use in photonic devices and materials that require specific light absorption properties.
  • Corrosion inhibitors: Similar to benzotriazole derivatives, this compound may serve as an effective corrosion inhibitor for metals.
  • Pharmaceutical intermediates: Due to its biological activity, it may be utilized as a precursor in the synthesis of pharmaceutical compounds.

Interaction studies involving 5,6-dihydrotriazolo[4,5-f]benzotriazole often focus on its ability to form complexes with metal ions or other organic molecules. These studies reveal:

  • Metal Coordination: The compound can bind with various metal ions (e.g., copper), forming stable complexes that can enhance its utility in corrosion inhibition and catalysis.
  • Biological Interactions: Preliminary studies suggest interactions with specific enzymes or receptors that could be exploited in drug design.

Several compounds share structural similarities with 5,6-dihydrotriazolo[4,5-f]benzotriazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzotriazoleHeterocyclic compoundEffective corrosion inhibitor; widely used
TriazoloquinoloneTriazole fused with quinoloneKnown for anti-mycobacterial properties
1H-TriazoleSimple triazoleBasic structure; less complex than DHBT
1H-BenzimidazoleBenzene fused with imidazoleExhibits different biological activities

Uniqueness of 5,6-Dihydrotriazolo[4,5-f]benzotriazole

The uniqueness of 5,6-dihydrotriazolo[4,5-f]benzotriazole lies in its dual triazole structure fused with a benzene ring. This configuration not only enhances its stability but also broadens its chemical reactivity compared to simpler triazoles or benzodiazoles. Its potential applications in both material science and medicinal chemistry make it a compound of significant interest for future research and development.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

Explore Compound Types